molecular formula C6H5ClN2O2 B1582605 2-Chloro-3-methyl-5-nitropyridine CAS No. 22280-56-4

2-Chloro-3-methyl-5-nitropyridine

Cat. No. B1582605
CAS RN: 22280-56-4
M. Wt: 172.57 g/mol
InChI Key: OSIOIGXJUZTWRI-UHFFFAOYSA-N
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Patent
US08436000B2

Procedure details

POCl3 (410 ml) was added slowly, with stirring, to 3-methyl-5-nitropyridin-2-ol (75.0 g, 0.487 mol) [J. Org. Chem. 14, 328-32 (1949)] from Part H in a 4 neck, 3 L round bottom flask (temperature rose to 30° C.) and the reaction mixture was heated at 85° C. for 16 h. The solution was cooled and the excess POCl3 was removed in vacuo. The residue was poured onto wet ice (4 L beaker) with stirring and the precipitate were collected by filtration and air dried, followed by drying in the vacuum oven to give 2-chloro-3-methyl-5-nitropyridine (75.0 g, 89% yield) as an off-white solid which was used in the next step without further purification: 1H NMR (300 MHz, CDCl3) δ 9.04 (d, J=2.5 Hz, 1H), 8.33 (d, J=2.2 Hz, 1H), 2.50 (s, 3H).
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
410 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](O)=[N:4][CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1.O=P(Cl)(Cl)[Cl:14]>>[Cl:14][C:3]1[C:2]([CH3:1])=[CH:7][C:6]([N+:8]([O-:10])=[O:9])=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
CC=1C(=NC=C(C1)[N+](=O)[O-])O
Step Two
Name
Quantity
410 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
the excess POCl3 was removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was poured onto wet ice (4 L beaker)
FILTRATION
Type
FILTRATION
Details
the precipitate were collected by filtration and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
by drying in the vacuum oven

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 75 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.